Zopiclone D8
Vue d'ensemble
Description
Zopiclone D8 is a deuterated form of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. This compound is chemically similar to Zopiclone but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .
Applications De Recherche Scientifique
Zopiclone D8 is used extensively in scientific research due to its unique properties:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of Zopiclone.
Biology: Helps in understanding the interaction of Zopiclone with biological systems.
Medicine: Used in clinical studies to evaluate the efficacy and safety of Zopiclone.
Industry: Employed in the development of new hypnotic agents and sleep aids .
Mécanisme D'action
Target of Action
Zopiclone D8, also known as Zopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action by binding on the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, this compound enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential .
Pharmacokinetics
After oral administration, this compound is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain . This compound is partly metabolized in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . Approximately 50% of the administered dose is decarboxylated and excreted via the lungs . Less than 7% of the administered dose is renally excreted as unchanged this compound .
Result of Action
The molecular and cellular effects of this compound’s action include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the enhancement of the inhibitory effects of GABA on neuronal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Additionally, drug interactions have been observed with erythromycin, trimipramine, and carbamazepine .
Safety and Hazards
Zopiclone, the non-deuterated form of Zopiclone D8, may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence. The risk of dependence increases with dose and duration of treatment and is greater when this medication is used for more than 4 weeks, and in patients with a history of mental disorders and/or alcohol, illicit substance or drug abuse . Drowsiness, difficulties breathing, coma and death may occur if zopiclone is taken together with opioids .
Analyse Biochimique
Biochemical Properties
Zopiclone D8 interacts with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . It binds selectively to the brain alpha subunit of the GABA A omega-1 receptor . This interaction enhances the actions of GABA, leading to the therapeutic and adverse effects of this compound .
Cellular Effects
This compound exerts significant hypnotic effects by reducing sleep latency and improving sleep quality . It influences cell function by modulating the GABA B Z receptor chloride channel macromolecular complex . This modulation is hypothesized to be responsible for some of the pharmacological properties of benzodiazepines, which include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects in animal models .
Molecular Mechanism
The mechanism of action of this compound involves allosteric modulation of the GABA A receptor . This compound displaces the binding of flunitrazepam with an affinity of 28 nM, and enhances the binding of the channel blocker TBPS . This interaction with the GABA A receptor potentiates responses to GABA .
Temporal Effects in Laboratory Settings
This compound has a rapid onset within 30 minutes and a short half-life of 1-7 hours . It shows preferential agonist activity at the α1 subunit of the GABA A receptor . Studies have revealed no marked tolerance to the effects of this compound with up to 6 weeks duration of administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound have been associated with significant side effects, including daytime drowsiness, dizziness, lightheadedness, bitter taste, dry mouth, headache, and upset stomach .
Metabolic Pathways
This compound is extensively metabolized in the liver by oxidation, demethylation, and decarboxylation . Around half of the dose is converted to inactive metabolites by decarboxylation . This compound is extracted from biological specimens using solid phase extraction, and is screened and confirmed by gas chromatography mass spectrometry .
Transport and Distribution
This compound is rapidly and widely distributed to body tissues, including the brain . It is excreted in urine, saliva, and breast milk . The volume of distribution of this compound is approximately 100 liters in healthy subjects .
Subcellular Localization
The subcellular localization of this compound is primarily within the brain, where it binds selectively to the alpha subunit of the GABA A omega-1 receptor . This receptor is a part of the GABA B Z receptor chloride channel macromolecular complex, which is involved in the modulation of inhibitory synaptic transmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zopiclone D8 involves the incorporation of deuterium atoms into the Zopiclone molecule. One common method is the deuteration of the piperazine ring in Zopiclone. This can be achieved through the reaction of Zopiclone with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Zopiclone D8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often use halogenating agents like thionyl chloride (SOCl2)
Major Products Formed
N-oxide derivatives: Formed through oxidation.
Alcohols: Formed through reduction.
Halogenated derivatives: Formed through substitution
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic agent.
Eszopiclone: The active stereoisomer of Zopiclone.
Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action .
Uniqueness of Zopiclone D8
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Propriétés
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215518-83-4 | |
Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.